An In-depth Technical Guide to 3-(Phenylmethanesulfonylmethyl)aniline (CAS 945591-49-1)
An In-depth Technical Guide to 3-(Phenylmethanesulfonylmethyl)aniline (CAS 945591-49-1)
For Researchers, Scientists, and Drug Development Professionals
Foreword
This document provides a comprehensive technical overview of 3-(Phenylmethanesulfonylmethyl)aniline, a molecule of interest in medicinal chemistry and organic synthesis. While direct literature on this specific compound is limited, this guide synthesizes the available experimental data, draws logical inferences from the well-established chemistry of its constituent functional groups—the aniline and the benzylsulfone moieties—and outlines its scientific context. The information presented herein is intended to serve as a foundational resource for researchers engaged in drug discovery and development, offering insights into its synthesis, characterization, potential reactivity, and prospective applications. A notable discrepancy exists in public databases concerning its CAS number, which will be addressed herein. The core of the experimental data is derived from the synthesis and characterization of its hydrochloride salt, providing a solid, albeit indirect, basis for understanding the properties of the free aniline.
Molecular Identity and Physicochemical Properties
3-(Phenylmethanesulfonylmethyl)aniline, also referred to as 3-((benzylsulfonyl)methyl)aniline, is an organic compound featuring a central aniline ring substituted at the meta-position with a benzylsulfonylmethyl group. This structure combines the nucleophilic and aromatic character of aniline with the electron-withdrawing and structurally significant sulfone linkage.
A Note on CAS Number 945591-49-1: This CAS number has been associated with 3-(phenylmethanesulfonylmethyl)aniline by some commercial suppliers.[1] However, at least one such listing presents a conflicting molecular formula and other identifiers, suggesting a potential database error.[1] The primary scientific literature detailing the synthesis of the corresponding hydrochloride salt does not cite a CAS number.[2] Researchers are advised to verify the identity of any material procured under this CAS number with appropriate analytical data.
The most reliable data for this molecular framework comes from the characterization of its hydrochloride salt, 3-[(Phenylsulfonyl)methyl]aniline hydrochloride.[2]
Table 1: Physicochemical and Spectroscopic Data
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₃NO₂S | (Calculated) |
| Molecular Weight | 247.31 g/mol | (Calculated) |
| Appearance (HCl Salt) | Tan solid | [2] |
| Melting Point (HCl Salt) | Not Reported; Precursor melts at 121-123°C | [2] |
| GC-MS (m/z, Free Base) | M⁺ at 247 (18% rel. intensity) | [2] |
| Base peak: 106 | [2] | |
| Other fragments: 183, 79, 77 | [2] | |
| ¹H NMR (DMSO-d₆, HCl Salt) | See Section 3 for detailed assignment | [2] |
| ¹³C NMR (DMSO-d₆, HCl Salt) | See Section 3 for detailed assignment | [2] |
| IR (cm⁻¹, HCl Salt) | 2879 (br, NH₃⁺), 1536, 1311, 1294, 1134 (SO₂) | [2] |
Synthesis and Purification
A validated, multi-step synthesis for the hydrochloride salt of the title compound has been reported, proceeding from a commercially available nitro-substituted precursor.[2] This pathway provides a reliable method for laboratory-scale preparation.
Overall Synthetic Workflow
The synthesis is a two-step process starting from 1-nitro-3-[(phenylsulfonyl)methyl]benzene. The first step involves the reduction of the nitro group to an acetamide, which is subsequently hydrolyzed to the target aniline hydrochloride.
Caption: Synthetic pathway to 3-[(Phenylsulfonyl)methyl]aniline hydrochloride.
Detailed Experimental Protocols
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Reaction Setup: In a round-bottom flask, combine 1-nitro-3-[(phenylsulfonyl)methyl]benzene (1.0 eq), iron filings (~4.0 eq), and concentrated acetic acid.
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Reaction Execution: Heat the mixture to reflux and maintain for approximately 12-16 hours (overnight).
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Work-up: After cooling, dilute the reaction mixture with water and dichloromethane. Remove the unreacted iron by vacuum filtration.
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Extraction: Separate the aqueous and organic layers. Extract the aqueous layer twice more with dichloromethane.
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Isolation: Combine the organic extracts, dry with anhydrous magnesium sulfate, and remove the solvent via rotary evaporation to yield 3-[(phenylsulfonyl)methyl]acetanilide as a solid. The reported yield is 96%.[2]
Causality Note: The use of iron in acetic acid is a classic and effective method for the reduction of an aromatic nitro group. The reaction proceeds via a series of single-electron transfers from the iron metal. The immediate product is the aniline, which is acetylated in situ by the acetic acid solvent under reflux conditions to form the more stable acetanilide. This intermediate is often easier to purify and handle than the free amine.
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Reaction Setup: In a round-bottom flask, combine 3-[(phenylsulfonyl)methyl]acetanilide (1.0 eq), 95% ethanol, and concentrated hydrochloric acid.
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Reaction Execution: Heat the mixture to reflux for 24 hours. A precipitate is expected to form after approximately 1 hour as the hydrochloride salt is less soluble in the reaction medium.
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Isolation: Allow the reaction mixture to cool to room temperature. Collect the precipitate by vacuum filtration.
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Purification: Wash the collected solid with cold 95% ethanol to remove any remaining impurities. The reported yield for this hydrolysis step is 91%.[2]
Causality Note: Acid-catalyzed hydrolysis is a standard method for the deprotection of acetanilides. The concentrated HCl serves both as the catalyst for the hydrolysis of the amide bond and as the reagent to form the stable, crystalline hydrochloride salt of the resulting aniline product.
Spectroscopic Characterization
The structural elucidation of 3-(Phenylmethanesulfonylmethyl)aniline relies on a combination of spectroscopic techniques. The following data is based on the analysis of its hydrochloride salt, as reported in the literature.[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H-NMR (300 MHz, DMSO-d₆, δ):
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10.2 ppm (3H, broad singlet): This downfield, broad signal is characteristic of the three protons of the ammonium group (-NH₃⁺) in the hydrochloride salt.
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7.7 ppm (3H, multiplet) & 7.6 ppm (2H, multiplet): These signals correspond to the five protons of the unsubstituted phenyl ring of the benzylsulfonyl group.
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7.3 ppm (2H, multiplet), 7.2 ppm (1H, singlet), 7.0 ppm (1H, doublet, J = 7.1 Hz): These four protons are located on the central aniline ring.
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4.8 ppm (2H, singlet): This singlet represents the two methylene protons (-CH₂-) situated between the aniline ring and the sulfonyl group. The chemical shift is indicative of its position adjacent to both an aromatic ring and an electron-wthdrawing sulfonyl group.
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¹³C-NMR (75 MHz, DMSO-d₆, δ):
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Aromatic Region (138.3 - 122.7 ppm): Multiple signals are observed corresponding to the 12 distinct aromatic carbons of the two phenyl rings. Key signals include: 138.3, 133.9, 132.9, 130.3, 129.9, 129.5, 129.2, 127.9, 124.8, 122.7 ppm.
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Methylene Carbon (59.9 ppm): This upfield signal corresponds to the -CH₂- carbon.
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Mass Spectrometry (MS)
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GC-MS (Electron Ionization, Free Base): [2]
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Molecular Ion (M⁺): A peak is observed at m/z = 247, corresponding to the molecular weight of the free base, 3-(Phenylmethanesulfonylmethyl)aniline.
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Base Peak: The most intense peak is at m/z = 106. This fragment likely corresponds to the formation of a tropylium-like ion or a related stable fragment from the aniline portion of the molecule after cleavage.
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Other Key Fragments: Peaks at m/z = 183, 79, and 77 are also observed, consistent with the fragmentation patterns of aromatic compounds.
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Infrared (IR) Spectroscopy
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IR (cm⁻¹, KBr pellet, HCl Salt): [2]
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~2879 cm⁻¹ (broad): This broad absorption is characteristic of the N-H stretching vibrations of an ammonium salt (R-NH₃⁺).
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1536 cm⁻¹: Aromatic C=C stretching.
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1311, 1294, 1134 cm⁻¹: These strong absorptions are characteristic of the asymmetric and symmetric stretching vibrations of the sulfone (SO₂) group.
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